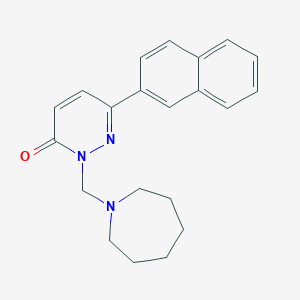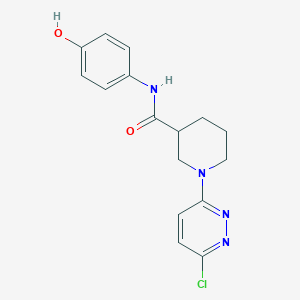![molecular formula C18H20N4O3S B10990565 2-[2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-[2-(4-isopropyl-1,3-thiazol-2-YL)ethyl]acetamide](/img/structure/B10990565.png)
2-[2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-[2-(4-isopropyl-1,3-thiazol-2-YL)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-[2-(4-isopropyl-1,3-thiazol-2-YL)ethyl]acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, and a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-[2-(4-isopropyl-1,3-thiazol-2-YL)ethyl]acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the quinazolinone core with the thiazole ring through an acetamide linkage. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups of the quinazolinone core, potentially forming hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the quinazolinone and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, quinazolinone derivatives are known for their potential as enzyme inhibitors. This compound could be studied for its ability to inhibit specific enzymes involved in disease pathways.
Medicine
Medicinally, this compound may have potential as an anticancer or antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-[2-(4-isopropyl-1,3-thiazol-2-YL)ethyl]acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. The thiazole ring may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-(3-methoxyphenyl)butanamide
- 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxyacetic acid
Uniqueness
Compared to similar compounds, 2-[2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-[2-(4-isopropyl-1,3-thiazol-2-YL)ethyl]acetamide is unique due to the presence of both the quinazolinone and thiazole rings. This dual-ring structure may confer enhanced biological activity and specificity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H20N4O3S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-propan-2-yl-1,3-thiazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C18H20N4O3S/c1-11(2)14-10-26-16(20-14)7-8-19-15(23)9-22-17(24)12-5-3-4-6-13(12)21-18(22)25/h3-6,10-11H,7-9H2,1-2H3,(H,19,23)(H,21,25) |
InChI Key |
CCNKMULSGQYTQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CSC(=N1)CCNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B10990499.png)
![N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B10990507.png)
![3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-hydroxy-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B10990513.png)
![ethyl (2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10990521.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B10990523.png)
methanone](/img/structure/B10990532.png)
![N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine](/img/structure/B10990533.png)
![1-(3-Chlorophenyl)-4-{[4-(phenylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B10990536.png)
![2'-(2-fluorophenyl)-N-(3-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10990538.png)
![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B10990541.png)
![4-benzyl-N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide](/img/structure/B10990547.png)
![6-(Morpholin-4-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B10990550.png)
